4-amino-1,1-Cyclohexanedicarboxylic acid
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Overview
Description
4-amino-1,1-Cyclohexanedicarboxylic acid is an organic compound with the molecular formula C8H13NO4 It is a derivative of cyclohexanedicarboxylic acid, where an amino group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-amino-1,1-Cyclohexanedicarboxylic acid can be achieved through several synthetic routes. One common method involves the hydrogenation of terephthalic acid in the presence of a catalyst. This process converts terephthalic acid into 1,4-cyclohexanedicarboxylic acid, which can then be further modified to introduce the amino group .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale hydrogenation reactions. The use of palladium or platinum catalysts is common, and the reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-amino-1,1-Cyclohexanedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
4-amino-1,1-Cyclohexanedicarboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-amino-1,1-Cyclohexanedicarboxylic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexanedicarboxylic acid: A closely related compound with similar structural features but without the amino group.
1,2-Cyclohexanedicarboxylic acid: Another isomer with carboxy groups at different positions on the cyclohexane ring.
Cyclohexanone: A ketone derivative of cyclohexane, often used in similar chemical reactions.
Uniqueness
4-amino-1,1-Cyclohexanedicarboxylic acid is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. This functional group allows for a wider range of chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
57899-74-8 |
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Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
4-aminocyclohexane-1,1-dicarboxylic acid |
InChI |
InChI=1S/C8H13NO4/c9-5-1-3-8(4-2-5,6(10)11)7(12)13/h5H,1-4,9H2,(H,10,11)(H,12,13) |
InChI Key |
WLEHEWWMHHJASO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)(C(=O)O)C(=O)O |
Origin of Product |
United States |
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